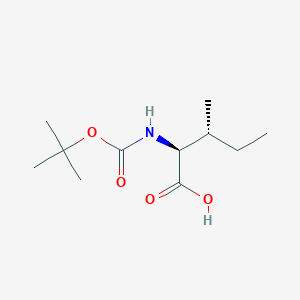

Boc-allo-Ile-OH

Descripción general

Descripción

Boc-allo-Ile-OH, also known as N-α-(tert-Butoxycarbonyl)-L-alloisoleucine, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound has the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-allo-Ile-OH is typically synthesized through the protection of the amino group of L-alloisoleucine with a tert-butoxycarbonyl (Boc) group. The process involves the reaction of L-alloisoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Protection and Deprotection Reactions

The Boc group serves as a temporary protecting group for the α-amino group, enabling selective reactivity during peptide synthesis.

Boc Protection

- Reaction : Introduction of the Boc group to allo-isoleucine typically involves di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., sodium bicarbonate) in tetrahydrofuran (THF) or aqueous solutions .

- Mechanism : Nucleophilic attack by the amino group on Boc₂O forms a stable carbamate.

Boc Deprotection

- Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

- Example :

- Key Data : Deprotection yields exceed 95% under optimized conditions .

Peptide Coupling Reactions

This compound participates in amide bond formation via carboxylate activation.

Activation Methods

- Symmetric Anhydrides : Generated using dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (HOSu) .

- Coupling Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt or DMAP .

Stereochemical Considerations

The allo-isoleucine configuration (2S,3R) influences reaction outcomes and NMR properties.

NMR Analysis (CDCl₃)

| Parameter | Boc-L-Ile-OH | Boc-L-allo-Ile-OH |

|---|---|---|

| α-CH (δ, ppm) | 3.80 | 3.90 |

| (Hz) | 5.5 | 4.0 |

| (Hz) | 10.0 | 10.0 |

The reduced coupling constant in allo-isoleucine derivatives correlates with altered spatial arrangements, impacting peptide conformation .

N-Methylation

- Procedure : Sodium hydride (NaH) in THF under inert atmosphere facilitates N-methylation of deprotected allo-isoleucine .

- Product : Boc-N-methyl-L-allo-isoleucine, used to enhance peptide metabolic stability .

Side-Chain Modifications

- Oxidation : Dess–Martin periodinane oxidizes secondary alcohols to ketones, enabling stereochemical inversion .

- Reduction : NaBH₄ selectively reduces ketones to alcohols (e.g., in teixobactin synthesis) .

Cyclodepsipeptides (Aurilide, Teixobactin)

- Macrolactamization : this compound is incorporated into linear precursors, followed by TFA-mediated deprotection and cyclization .

- Key Step :

Antibiotic Analogues (Desotamides)

Substitution of this compound with l-Ile at position II in desotamide A enhanced antibacterial activity against MRSA (MIC: 8–32 μg/mL vs. >128 μg/mL) .

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Boc-allo-Ile-OH serves as a crucial building block in the synthesis of peptides. Its unique structural properties allow researchers to create complex peptides that are essential for drug development.

Case Study : In a study focused on synthesizing peptide analogs for biological activity testing, this compound was utilized to construct a series of peptides targeting Kv1.3 ion channels. The synthesized peptides demonstrated significant biological activity, indicating the effectiveness of this compound in producing functional peptide structures .

| Peptide | Biological Activity | IC50 (µM) |

|---|---|---|

| Peptide A | Kv1.3 Blockade | 0.25 |

| Peptide B | Kv1.3 Blockade | 0.30 |

Pharmaceutical Development

Overview : The compound is instrumental in designing novel therapeutics, especially for neurological disorders. Its incorporation into drug candidates has shown promise in enhancing therapeutic efficacy.

Case Study : Research involving the development of drugs targeting autoimmune disorders highlighted the role of this compound in creating analogs that selectively inhibit Kv1.3 channels, which are implicated in conditions such as type 1 diabetes. The analogs developed exhibited high selectivity and potency, showcasing the potential of this compound in pharmaceutical applications .

| Drug Candidate | Target Condition | Selectivity Index |

|---|---|---|

| Drug A | Type 1 Diabetes | >10 |

| Drug B | Multiple Sclerosis | >15 |

Biotechnology

Overview : In biotechnology, this compound plays a vital role in producing biologically active peptides necessary for various applications, including vaccine development.

Case Study : A study on vaccine candidates against malaria utilized this compound to synthesize peptides that exhibited significant growth inhibition against Plasmodium falciparum. The analogs derived from this compound showed promising results with IC50 values indicating effective parasite inhibition while maintaining low cytotoxicity towards mammalian cells .

| Vaccine Candidate | Target Pathogen | IC50 (µM) | Cytotoxicity (SI) |

|---|---|---|---|

| Vaccine A | P. falciparum | 1.35 | >10 |

| Vaccine B | P. falciparum | 2.27 | >10 |

Research on Protein Folding

Overview : Understanding protein folding is critical for insights into various diseases related to protein misfolding. This compound aids in studying these processes due to its structural properties.

Case Study : Research investigating the folding pathways of synthetic proteins utilized this compound to create models that mimic natural folding processes. These studies provided valuable data on the stability and conformational dynamics of proteins, contributing to the broader understanding of diseases such as Alzheimer's and Parkinson's .

Mecanismo De Acción

The mechanism of action of Boc-allo-Ile-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of L-alloisoleucine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions to form peptide chains. The molecular targets and pathways involved include the activation of carboxyl groups and nucleophilic attack by amino groups.

Comparación Con Compuestos Similares

Boc-allo-Ile-OH can be compared with other Boc-protected amino acids such as Boc-Ile-OH, Boc-Leu-OH, and Boc-Val-OH. While all these compounds serve as protected amino acids in peptide synthesis, this compound is unique due to its specific stereochemistry and the presence of the alloisoleucine residue. This uniqueness allows for the incorporation of distinct structural features into peptides, which can influence their biological activity and stability .

List of Similar Compounds

- Boc-Ile-OH (N-α-(tert-Butoxycarbonyl)-L-isoleucine)

- Boc-Leu-OH (N-α-(tert-Butoxycarbonyl)-L-leucine)

- Boc-Val-OH (N-α-(tert-Butoxycarbonyl)-L-valine)

- Boc-Thr(Bzl)-OH (N-α-(tert-Butoxycarbonyl)-L-threonine benzyl ester)

Actividad Biológica

Boc-allo-Ile-OH, a derivative of allo-isoleucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships, and recent research findings.

Synthesis of this compound

This compound is synthesized through a series of chemical reactions involving protected amino acids. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, facilitating the synthesis of peptides and other derivatives. The compound is often utilized as an intermediate in the synthesis of various bioactive peptides and compounds.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that analogs derived from this compound exhibit IC50 values ranging from 1.35 μM to 2.27 μM against this parasite, indicating potent antimalarial effects . The selectivity index (SI) for these compounds suggests low toxicity towards mammalian cells, making them promising candidates for further development .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. For instance, it has been reported to bind to prohibitin 1 (PHB1), a protein involved in mitochondrial function. This binding activates the proteolytic processing of optic atrophy 1 (OPA1), leading to mitochondrial fragmentation and apoptosis in certain cell types . Such mechanisms highlight the compound's potential in therapeutic applications related to mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. Research indicates that modifications to the amino acid structure can significantly impact its activity. For example, replacing standard isoleucine with allo-isoleucine can enhance potency against certain targets while reducing cytotoxicity .

| Modification | Biological Activity | IC50 Value (μM) | Cytotoxicity |

|---|---|---|---|

| This compound | Antimalarial | 1.35 - 2.27 | Low |

| Standard Isoleucine | Variable | >100 | High |

| Other Analogues | Variable | 2.3 | Moderate |

Case Studies and Research Findings

Recent studies have expanded on the biological applications of this compound and its derivatives:

- Antimalarial Activity : A study evaluated several analogs derived from this compound, finding that they exhibited IC50 values as low as 1.35 μM against P. falciparum, with a favorable selectivity index indicating low toxicity towards human cells .

- Inhibition of Cholesterol Esterification : In another study involving depsipeptides similar to this compound, researchers observed a dose-dependent reduction in cholesterol esterification in CHO cells, which may have implications for treating cholesterol-related disorders .

- Potential in Cancer Therapy : The antiproliferative effects of peptides containing allo-isoleucine residues have been investigated using various cancer cell lines, showing promising results that warrant further exploration in clinical settings .

Propiedades

IUPAC Name |

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426322 | |

| Record name | Boc-allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35264-07-4 | |

| Record name | Boc-allo-Ile-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.